1-(3,4-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a difluorobenzoyl group, a pyrazolo[1,5-a]pyridine moiety, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Similar compounds have been used in the study of dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photophysical properties can be tuned, and solid-state emitters can be designed by proper structural selection .
Preparation Methods
The synthesis of 1-(3,4-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the difluorobenzoyl group and the piperazine ring. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(3,4-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings to facilitate the desired transformations.
Scientific Research Applications
1-(3,4-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,4-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(3,4-difluorobenzoyl)piperazine: Lacks the pyrazolo[1,5-a]pyridine moiety, resulting in different chemical and biological properties.
4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine:
The presence of both the difluorobenzoyl and pyrazolo[1,5-a]pyridine groups in the compound provides a unique combination of properties that can be leveraged for specific research and industrial applications.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2/c20-15-5-4-13(11-16(15)21)18(26)23-7-9-24(10-8-23)19(27)14-12-22-25-6-2-1-3-17(14)25/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKALMZFZIPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.